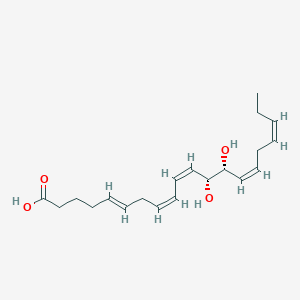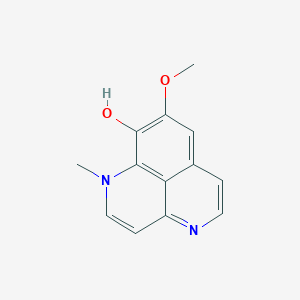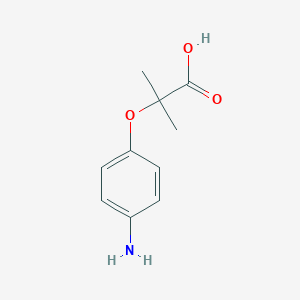
12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid, commonly known as 12-HETE, is an eicosanoid derived from arachidonic acid. It is a potent bioactive lipid mediator that plays a crucial role in several physiological processes, including inflammation, angiogenesis, and cancer progression.
Wirkmechanismus
The biological effects of 12-HETE are mediated through its binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The two main receptors for 12-HETE are the BLT1 receptor and the GPR31 receptor. Activation of these receptors by 12-HETE leads to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and migration.
Biochemische Und Physiologische Effekte
12-HETE has been shown to have a wide range of biochemical and physiological effects. It promotes the migration and invasion of cancer cells, enhances their resistance to chemotherapy, and promotes angiogenesis. Additionally, 12-HETE has been implicated in several inflammatory diseases, including asthma, arthritis, and atherosclerosis. It has also been shown to regulate the activity of immune cells, including T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 12-HETE is its potent biological activity, which makes it a useful tool for studying the role of lipid mediators in various physiological processes. However, one limitation of studying 12-HETE is its instability, which can make it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for research on 12-HETE. One area of interest is the role of 12-HETE in cancer progression and its potential as a therapeutic target for cancer treatment. Additionally, there is growing interest in the role of 12-HETE in inflammation and its potential as a target for the treatment of inflammatory diseases. Finally, there is a need for further research on the mechanisms of action of 12-HETE and its downstream signaling pathways.
Synthesemethoden
12-HETE is synthesized from arachidonic acid through the action of 12-lipoxygenase (12-LOX) enzymes. The 12-LOX enzymes catalyze the oxygenation of arachidonic acid at the C12 position, leading to the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE). 12-HPETE is then reduced by glutathione peroxidase to form 12-HETE.
Wissenschaftliche Forschungsanwendungen
12-HETE has been extensively studied for its role in inflammation, angiogenesis, and cancer progression. It has been shown to promote the migration and invasion of cancer cells and enhance their resistance to chemotherapy. Additionally, 12-HETE has been implicated in several inflammatory diseases, including asthma, arthritis, and atherosclerosis.
Eigenschaften
CAS-Nummer |
121979-38-2 |
|---|---|
Produktname |
12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid |
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(5E,8Z,10Z,12R,13R,14Z,17Z)-12,13-dihydroxyicosa-5,8,10,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-9-12-15-18(21)19(22)16-13-10-7-5-6-8-11-14-17-20(23)24/h3-4,6-8,10,12-13,15-16,18-19,21-22H,2,5,9,11,14,17H2,1H3,(H,23,24)/b4-3-,8-6+,10-7-,15-12-,16-13-/t18-,19-/m1/s1 |
InChI-Schlüssel |
XJVATZRQYYFGGW-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\[C@H]([C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O)O |
SMILES |
CCC=CCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
Kanonische SMILES |
CCC=CCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
Synonyme |
12,13-DEPA 12,13-dihydroxy-(5Z,8Z,10E,14Z,17Z)-eicosapentaenoic acid 12,13-dihydroxyeicosa-5,8,10,14,17-pentaenoic acid 12,13-dihydroxyicosa-5,8,10,14,17-pentaenoic acid 12R,13S-diHEPE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)



![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)


